4-Benzylphenyl 5-bromo-2-furoate
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Overview
Description
4-Benzylphenyl 5-bromo-2-furoate is an organic compound with the molecular formula C18H13BrO3 and a molecular weight of 357.2 g/mol. This compound is part of the furan derivatives family, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylphenyl 5-bromo-2-furoate typically involves the esterification of 5-bromofuran-2-carboxylic acid with 4-benzylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzylphenyl 5-bromo-2-furoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted furan derivatives.
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of 5-bromofuran-2-carbinol derivatives.
Scientific Research Applications
4-Benzylphenyl 5-bromo-2-furoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzylphenyl 5-bromo-2-furoate involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various biochemical reactions, potentially leading to the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromofuran-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of the benzylphenyl group.
5-Bromofuran-2-carboxylic acid: Similar structure but without the esterification with benzylphenyl.
4-Benzylphenyl furan-2-carboxylate: Similar structure but without the bromine atom.
Uniqueness
4-Benzylphenyl 5-bromo-2-furoate is unique due to the presence of both the benzylphenyl and bromofuran moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C18H13BrO3 |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
(4-benzylphenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C18H13BrO3/c19-17-11-10-16(22-17)18(20)21-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
LSXLDJOTUXVOAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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